One of the most promising areas of AMG-487 research lies in its ability to inhibit metastasis, the spread of cancer cells from a primary tumor to other organs. Studies have shown that AMG-487 treatment in mice models of colon cancer significantly reduced the formation of lung metastases []. The mechanism is thought to involve preventing immune cells from migrating to the tumor microenvironment through the CXCR3 pathway.
AMG 487 is classified as an 8-azaquinazolinone and has the molecular formula C32H28F3N5O4 with a molecular weight of approximately 603.59 g/mol. This compound acts primarily as an antagonist of the C-X-C motif receptor 3 (CXCR3), exhibiting high selectivity and potency in inhibiting the binding of chemokines such as I-IP-10 and I-ITAC to this receptor, with IC50 values of 8.0 nM and 8.2 nM, respectively . The compound has demonstrated a greater than 1000-fold selectivity for CXCR3 compared to other receptors, making it a valuable tool for studying inflammatory responses .
AMG-487 acts by blocking the CXCL10 and CXCL11 chemokines from binding to CXCR3. This prevents the migration of immune cells, particularly T helper 17 (Th17) cells, to sites of inflammation []. By reducing Th17 cell infiltration, AMG-487 has the potential to dampen inflammatory responses.
Studies in animal models of rheumatoid arthritis have shown that AMG-487 can effectively reduce disease severity by shifting the balance between pro-inflammatory Th17 cells and regulatory T cells (Tregs) towards a more anti-inflammatory state [].
The chemical behavior of AMG 487 involves its interaction with various biological targets. As a CXCR3 antagonist, it inhibits the migration of cells induced by chemokines through competitive binding. This inhibition is crucial in studies related to inflammation and immune response modulation . The compound also undergoes metabolic transformations that can lead to the formation of reactive metabolites, which may covalently modify enzymes like CYP3A4 .
AMG 487 exhibits significant biological activity, particularly in the context of inflammatory diseases. Preclinical studies have shown that it effectively reduces inflammatory cell migration in models of diseases such as:
The synthesis of AMG 487 involves several steps typical for complex organic molecules. While specific synthetic routes are proprietary or not widely published, it generally includes:
AMG 487 has potential applications in various therapeutic areas due to its ability to modulate immune responses:
Several compounds share structural or functional similarities with AMG 487. Below is a comparison highlighting their unique properties:
| Compound Name | Class | Target | Unique Features |
|---|---|---|---|
| Maraviroc | CCR5 antagonist | CCR5 | Used primarily for HIV treatment |
| SDF-1α | Chemokine | CXCR4 | Endogenous ligand involved in stem cell homing |
| Plerixafor | CXCR4 antagonist | CXCR4 | Enhances stem cell mobilization |
| BMS-936559 | PD-1 inhibitor | PD-1 | Immune checkpoint inhibitor |
AMG 487 stands out due to its specificity for CXCR3 and its application in inflammatory conditions rather than cancer immunotherapy or HIV treatment.
Synthesis relied on three pivotal intermediates:
Table: Key Intermediate Properties
| Intermediate | Role | Purity Target |
|---|---|---|
| Pyrido[2,3-d]pyrimidinone | Core scaffold | >98.5% |
| Chiral ethylamine | Stereochemical control | >99% ee |
| Trifluoromethoxy acetamide | Binding motif | >99% |
Manufacturing employed: